Diphenyl benzyl((1S,2R)-2-((4-bromophenyl)thio)-1,2-diphenylethyl)phosphoramidite
Description
This phosphoramidite derivative is a chiral organophosphorus compound characterized by a stereochemically defined (1S,2R)-configured backbone, a 4-bromophenylthio group, and two phenyl substituents. Its benzyl phosphoramidite moiety makes it valuable in asymmetric synthesis, particularly in constructing stereoselective phosphotriester intermediates for oligonucleotide or catalyst applications.
Properties
Molecular Formula |
C39H33BrNO2PS |
|---|---|
Molecular Weight |
690.6 g/mol |
IUPAC Name |
(1S,2R)-N-benzyl-2-(4-bromophenyl)sulfanyl-N-diphenoxyphosphanyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C39H33BrNO2PS/c40-34-26-28-37(29-27-34)45-39(33-20-10-3-11-21-33)38(32-18-8-2-9-19-32)41(30-31-16-6-1-7-17-31)44(42-35-22-12-4-13-23-35)43-36-24-14-5-15-25-36/h1-29,38-39H,30H2/t38-,39+/m0/s1 |
InChI Key |
IFQJGJASCIGLRX-ZESVVUHVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The compound is compared to three closely related analogs from the evidence:
*Note: The exact molecular formula of the target compound is inferred from structural analogs in .
Functional Implications
- Steric Effects : The benzyl group in the target compound likely imposes moderate steric hindrance compared to the bulkier cyclohexylmethyl group in or the rigid dinaphtho-dioxaphosphepin system in . This may enhance its reactivity in nucleophilic substitutions or coupling reactions.
- Stability : Thiourea-based analogs require refrigeration due to hydrolytic sensitivity, whereas phosphoramidites (target compound and analogs) are typically more stable under anhydrous conditions, though long-term storage data are absent in the evidence.
Q & A
Q. What are the key considerations for synthesizing this phosphoramidite compound with high stereochemical purity?
The synthesis requires precise control over stereochemistry at the (1S,2R) configuration. Use chiral auxiliaries or asymmetric catalysis (e.g., chiral phosphoramidate-amine catalysts, as demonstrated in related systems ). Purification via column chromatography with silica gel or preparative HPLC is critical, followed by verification using NMR and NMR to confirm stereochemical integrity. Ensure anhydrous conditions to prevent hydrolysis of the phosphoramidite moiety .
Q. How should researchers characterize the compound’s stability under laboratory conditions?
Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels. Monitor degradation via HPLC (C18 column, methanol/water gradient) and track changes in stereochemical purity using chiral stationary phases. Avoid prolonged storage; refrigeration (0–6°C) is recommended for long-term stability, as seen in structurally similar thiourea derivatives .
Q. What analytical methods are most effective for verifying the compound’s identity and purity?
- NMR Spectroscopy : NMR to confirm the phosphoramidite structure and NMR for stereochemical analysis.
- HPLC-MS : Use a mobile phase of methanol and sodium acetate buffer (pH 4.6) for ion-pair chromatography, as described in pharmacopeial assays .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N, S content) against theoretical values .
Advanced Research Questions
Q. How does the (4-bromophenyl)thio group influence the compound’s reactivity in asymmetric catalysis?
The electron-withdrawing bromine atom enhances the thiophilic character of the sulfur moiety, potentially stabilizing transition states in nucleophilic substitutions. Comparative studies with non-brominated analogs (e.g., diphenyl derivatives) can elucidate its role in enantioselectivity. Computational modeling (DFT) is recommended to map electronic effects .
Q. What experimental strategies address contradictions between observed and predicted stereochemical outcomes?
- Kinetic vs. Thermodynamic Control : Vary reaction temperatures to determine if the product is kinetically or thermodynamically favored.
- Cross-Validation : Compare results from multiple characterization techniques (e.g., X-ray crystallography vs. NMR-derived NOE effects).
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IB to detect minor stereochemical impurities .
Q. How can researchers optimize catalytic performance in reactions mediated by this phosphoramidite?
- Ligand Screening : Test derivatives with modified aryl groups (e.g., replacing benzyl with cyclohexylmethyl) to assess steric and electronic effects .
- Solvent Effects : Polar aprotic solvents (e.g., THF, DCM) may enhance ligand-substrate interactions.
- Substrate Scope Analysis : Evaluate performance across diverse substrates (e.g., aldehydes, ketones) to identify selectivity trends .
Q. What precautions are necessary when handling this compound due to its thiophilic and hydrolytic sensitivity?
- Glovebox/Nitrogen Atmosphere : Prevent oxidation and moisture exposure during synthesis.
- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles, as recommended in safety protocols for structurally related amines and sulfides .
- Waste Disposal : Follow EPA guidelines for halogenated organics due to the bromophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
